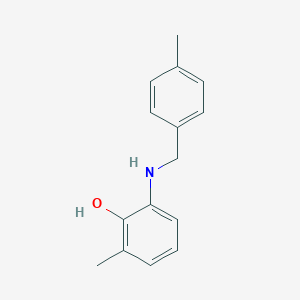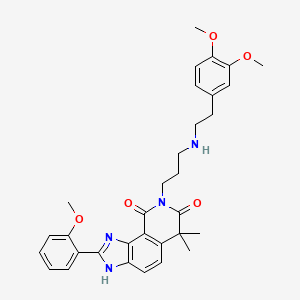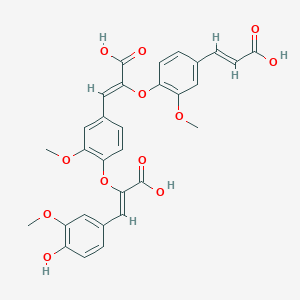
Ferroptosis-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferroptosis-IN-6 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is utilized in scientific research to study the mechanisms of ferroptosis and to explore potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions, such as temperature and solvent, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Step: Intermediate B undergoes a final reaction, such as substitution or addition, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ferroptosis-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
Ferroptosis-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of ferroptosis inhibitors.
Biology: Researchers utilize this compound to investigate the role of ferroptosis in cellular processes and disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ferroptosis.
作用機序
Ferroptosis-IN-6 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The compound interacts with enzymes and proteins that regulate iron homeostasis and lipid peroxidation. By blocking these pathways, this compound prevents the accumulation of lipid peroxides and subsequent cell death . The primary molecular targets include glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) .
類似化合物との比較
Ferroptosis-IN-6 is compared with other ferroptosis inhibitors, such as:
Erastin: A compound that inhibits the cystine/glutamate antiporter, leading to ferroptosis.
RSL3: An inhibitor of glutathione peroxidase 4, promoting lipid peroxidation and ferroptosis.
FIN56: A compound that targets glutathione peroxidase 4 and induces ferroptosis.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to inhibit ferroptosis through multiple pathways. This makes it a valuable tool for studying ferroptosis and exploring therapeutic applications .
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
InChIキー |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)





![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)



